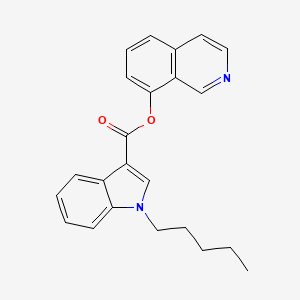

PB-22 8-Hydroxyisoquinoline Isomer

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

PB-22 8-Hydroxyisoquinoline Isomer is a synthetic cannabinoid that is structurally analogous to the potent aminoalkylindoles like JWH 018 . It differs from JWH 018 by having 8-hydroxyquinoline replacing the naphthalene group of JWH 018 . This compound is a structural isomer of PB-22 .

Molecular Structure Analysis

The molecular formula of PB-22 8-Hydroxyisoquinoline Isomer is C23H22N2O2 . Its formal name is 1-pentyl-1H-indole-3-carboxylic acid, 8-isoquinolinyl ester . The InChi Code is InChI=1S/C23H22N2O2/c1-2-3-6-14-25-16-20(18-9-4-5-10-21(18)25)23(26)27-22-11-7-8-17-12-13-24-15-19(17)22/h4-5,7-13,15-16H,2-3,6,14H2,1H3 .Physical And Chemical Properties Analysis

PB-22 8-Hydroxyisoquinoline Isomer has a molecular weight of 358.4 . It is soluble in DMF (11 mg/ml), DMF:PBS (pH 7.2) (1:1) (0.33 mg/ml), and DMSO (10 mg/ml) .Wissenschaftliche Forschungsanwendungen

Differentiation among regioisomers of synthetic cannabinoids, including PB-22 and its isomers, is crucial in forensic drug analysis. Techniques like gas chromatography–electron ionization-mass spectrometry (GC–EI-MS) and liquid chromatography–tandem mass spectrometry (LC-MS/MS) are used for analytical differentiation of these compounds (Kohyama et al., 2016).

Macrocyclic tetraazacrown ethers containing 8-hydroxyquinoline sidearms have been synthesized and show potential for complexation with various metal ions, which could be relevant for environmental and analytical applications (Yang et al., 1999).

8-Hydroxyquinoline derivatives have shown diverse biological activities, including antibacterial and antiproliferative effects, particularly when complexed with metal ions like copper(II) (Oliveri et al., 2018).

8-Hydroxyquinolinate ligands have been used in the synthesis of a Pb(II) complex with potential anticancer activity, highlighting their role in the development of therapeutic agents (Lv et al., 2019).

8-Hydroxyquinolines have applications in the treatment of Alzheimer's disease. For example, they act as metal chaperones in disaggregating amyloid plaques and inhibiting Cu/Aβ redox chemistry (Kenche et al., 2013).

Adsorption of toxic metal ions like Pb(II) and Cd(II) onto silica with covalently bound 8-hydroxyquinoline showcases its utility in environmental remediation (Yanovska et al., 2006).

8-Hydroxyquinoline derivatives are studied for their role in facilitating metal ion transfer, indicating their potential in analytical chemistry and environmental monitoring (Mastouri et al., 2014).

The antibacterial properties of cotton fabrics treated with 8-hydroxyquinoline highlight its potential application in medical textiles (Buyukakinci & Tezcan, 2018).

Safety and Hazards

Eigenschaften

IUPAC Name |

isoquinolin-8-yl 1-pentylindole-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22N2O2/c1-2-3-6-14-25-16-20(18-9-4-5-10-21(18)25)23(26)27-22-11-7-8-17-12-13-24-15-19(17)22/h4-5,7-13,15-16H,2-3,6,14H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCEZWMICUGXUDA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCN1C=C(C2=CC=CC=C21)C(=O)OC3=CC=CC4=C3C=NC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301018132 |

Source

|

| Record name | PB-22 8-hydroxyisoquinoline isomer | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301018132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

358.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

PB-22 8-Hydroxyisoquinoline Isomer | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-Amino-4-(pyridin-2-ylmethyl)-2H-benzo[b][1,4]oxazin-3(4H)-one dihydrochloride](/img/structure/B568666.png)

![Imidazo[1,2-a]pyrazin-3(7h)-one,6-(4-fluorophenyl)-2-[(4-hydroxyphenyl)methyl]-8-(phenylmethyl)-](/img/structure/B568677.png)